molecular formula C6H7F3O2 B13590253 2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-one

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-one

Cat. No.: B13590253
M. Wt: 168.11 g/mol
InChI Key: XIAUZPQAUCKMBR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-one is an organic compound characterized by the presence of trifluoromethyl and oxolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-one typically involves the reaction of trifluoroacetyl chloride with oxolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Safety measures are also implemented to handle the reactive intermediates and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The oxolane ring provides additional stability and reactivity, making the compound a versatile tool in various biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol: A related compound with an alcohol functional group instead of a ketone.

    2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one: Another similar compound with a piperidine ring instead of an oxolane ring.

    2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one: A compound with a fluoropyridine ring, offering different reactivity and applications.

Uniqueness

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-one is unique due to its combination of trifluoromethyl and oxolane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(oxolan-2-yl)ethanone

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h4H,1-3H2

InChI Key

XIAUZPQAUCKMBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)C(F)(F)F

Origin of Product

United States

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